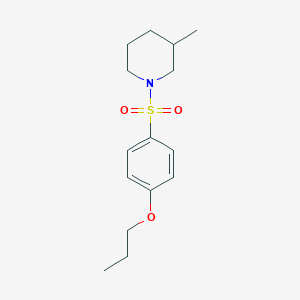

3-Methyl-1-(4-propoxybenzenesulfonyl)piperidine

CAS No.: 508233-23-6

Cat. No.: VC4424633

Molecular Formula: C15H23NO3S

Molecular Weight: 297.41

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 508233-23-6 |

|---|---|

| Molecular Formula | C15H23NO3S |

| Molecular Weight | 297.41 |

| IUPAC Name | 3-methyl-1-(4-propoxyphenyl)sulfonylpiperidine |

| Standard InChI | InChI=1S/C15H23NO3S/c1-3-11-19-14-6-8-15(9-7-14)20(17,18)16-10-4-5-13(2)12-16/h6-9,13H,3-5,10-12H2,1-2H3 |

| Standard InChI Key | AFUDTGODXPACMA-UHFFFAOYSA-N |

| SMILES | CCCOC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of a piperidine ring substituted at the 1-position with a 4-propoxybenzenesulfonyl group and a methyl group at the 3-position (Figure 1). This configuration enhances its stability and bioavailability compared to simpler piperidine derivatives .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 297.41 g/mol | |

| CAS Number | 508233-23-6 | |

| Solubility | Low in water; soluble in DMSO |

Synthesis Methods

Laboratory-Scale Synthesis

The compound is synthesized via nucleophilic substitution between 3-methylpiperidine and 4-propoxybenzenesulfonyl chloride under basic conditions. Typical reaction parameters include:

-

Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base: Triethylamine (TEA) or sodium hydroxide.

The reaction proceeds as follows:

Table 2: Optimization of Synthesis Conditions

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Solvent | DCM | 83% |

| Base | Triethylamine | 78% |

| Temperature | 25°C | 78% |

Industrial production scales this method using continuous-flow reactors to enhance efficiency .

Biological Activities

Anticancer Properties

In vitro studies reveal potent activity against breast cancer (MCF-7) and leukemia (MV-4-11) cell lines:

-

IC: 25 µM for MCF-7.

-

Mechanism: Induces apoptosis via caspase-3/7 activation and downregulation of Bcl-2 .

Antimicrobial Efficacy

The compound exhibits broad-spectrum activity:

-

Staphylococcus aureus: MIC = 32 µg/mL.

-

Escherichia coli: MIC = 64 µg/mL.

Table 3: Comparative Biological Activity

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume